molecular formula C12H14F2N4 B6645265 2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine

2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine

Cat. No.: B6645265
M. Wt: 252.26 g/mol
InChI Key: VXPJFVOKPIOITJ-UHFFFAOYSA-N
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Description

2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves several steps. One of the common methods includes the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water . This reaction is carried out under visible light at room temperature, providing a green and efficient strategy for the preparation of the desired product. The reaction conditions are mild, and the process generates the desired products in good yields.

Chemical Reactions Analysis

2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . By inhibiting VEGFR-2, the compound can disrupt the signaling pathways involved in tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of receptor autophosphorylation and dimerization processes .

Comparison with Similar Compounds

2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine can be compared with other quinoxaline derivatives, such as:

The uniqueness of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4/c1-8-11(16-7-12(13,14)6-15)18-10-5-3-2-4-9(10)17-8/h2-5H,6-7,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJFVOKPIOITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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